T0070907-d4

LC-MS/MS Bioanalysis Internal Standard

T0070907-d4 is the definitive +4 Da deuterated internal standard for LC-MS/MS quantification of T0070907. It ensures baseline resolution and corrects for matrix effects, enabling regulatory-compliant PK data. Retains full 1 nM PPARγ antagonist activity for binding and HDX-MS studies. Essential for reliable T0070907 bioanalysis.

Molecular Formula C12H8ClN3O3
Molecular Weight 281.69 g/mol
Cat. No. B12367844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT0070907-d4
Molecular FormulaC12H8ClN3O3
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl
InChIInChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)/i3D,4D,5D,6D
InChIKeyFRPJSHKMZHWJBE-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide (T0070907-d4): Procurement-Ready Deuterated PPARγ Antagonist


2-Chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide, also known as T0070907-d4, is a deuterium-labeled analog of the potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist T0070907. The parent compound T0070907 (CAS 313516-66-4) exhibits an apparent binding IC50 of 1 nM for PPARγ, with >800-fold selectivity over PPARα and PPARδ in cell-free assays [1]. T0070907-d4 incorporates four deuterium atoms at the 2,3,5,6-positions of the pyridine ring, increasing its molecular weight by +4.03 Da relative to the unlabeled compound (281.69 g/mol vs 277.66 g/mol) while preserving the core pharmacophore and biological activity .

Why Unlabeled T0070907 or Alternative PPARγ Antagonists Cannot Replace T0070907-d4 in Quantitative Bioanalysis


In LC-MS/MS quantification of T0070907 from complex biological matrices, the use of a non-deuterated analog or a structurally dissimilar PPARγ antagonist as an internal standard introduces unacceptable variability. T0070907-d4 provides a near-identical chemical environment and retention time, yet its +4 Da mass shift ensures baseline chromatographic separation from the analyte signal, eliminating ion suppression and matrix effects that compromise accuracy . Alternative deuterated PPARγ antagonists such as GW9662-d5 exhibit different physicochemical properties and distinct fragmentation patterns, making them unsuitable as internal standards for T0070907 without full re-validation of extraction recovery, ionization efficiency, and calibration linearity .

Quantitative Differentiation of T0070907-d4 Against Closest Analogs and In-Class Candidates


Mass Spectrometry Resolution: +4 Da Isotopic Separation Eliminates Signal Overlap

T0070907-d4 incorporates four deuterium atoms, yielding a molecular mass of 281.69 g/mol, compared to 277.66 g/mol for unlabeled T0070907 (a +4.03 Da shift). This mass differential ensures that the M+4 isotopic peak of the analyte (<0.5% relative abundance) does not interfere with the internal standard channel, and vice versa, enabling accurate peak integration and quantification in multiple reaction monitoring (MRM) mode. In contrast, a +3 Da deuterated analog would exhibit baseline M+3 overlap with the natural abundance M+3 isotope peak of T0070907 (~1.1%), introducing a 2-5% positive bias in measured analyte concentrations .

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity and Deuterium Incorporation: 99.78% Enrichment Minimizes Quantitation Bias

Commercially available T0070907-d4 (MedChemExpress HY-13202S) is specified with 99.78% isotopic purity, meaning that the proportion of fully deuterated molecules (d4) relative to all isotopic forms (d0-d4) is exceptionally high. In contrast, some deuterated PPARγ antagonist standards (e.g., GW9662-d5) are offered at ≥99% deuterium incorporation, which can introduce up to 1% unlabeled d0 contaminant that co-elutes with the analyte and artificially inflates measured concentrations . The high enrichment of T0070907-d4 reduces the need for isotopic purity correction factors and lowers the lower limit of quantitation (LLOQ) achievable in bioanalytical methods .

Stable Isotope Labeling Analytical Chemistry Method Validation

Biological Activity Retention: Deuterium Labeling Does Not Alter PPARγ Antagonism

The deuterium atoms in T0070907-d4 are located on the pyridine ring, remote from the key pharmacophore elements (the 2-chloro-5-nitrobenzamide moiety) responsible for covalent modification of PPARγ at Cys313. Consequently, T0070907-d4 retains the full PPARγ antagonist activity of the unlabeled parent compound, which exhibits an IC50 of 1 nM and >800-fold selectivity over PPARα and PPARδ [1]. This contrasts with deuterated compounds where the label is placed at metabolically labile C-H bonds, which can exhibit kinetic isotope effects that alter clearance rates and in vivo efficacy [2].

PPARγ Pharmacology Deuterium Isotope Effect

DMSO Solubility: Equivalent to Parent Compound, Facilitating Seamless Assay Integration

T0070907-d4 exhibits DMSO solubility of 100 mg/mL (355 mM) with sonication and warming to 60°C, identical to the solubility reported for unlabeled T0070907 . This parity ensures that stock solution preparation and serial dilution protocols developed for the parent compound can be directly applied to the deuterated internal standard without reformulation. In contrast, some deuterated PPARγ antagonists (e.g., GW9662-d5) require different solvent systems or exhibit lower solubility limits that complicate method transfer .

Solubility In Vitro Assay Formulation

Chemical Stability: Deuterium Substitution May Enhance Long-Term Storage Integrity

Deuterium-labeled compounds often exhibit enhanced chemical stability due to the stronger C-D bond compared to C-H (bond dissociation energy difference ~1.2 kcal/mol). While direct comparative stability data for T0070907-d4 versus T0070907 are not published, vendor specifications recommend storage of T0070907-d4 as powder at -20°C for 3 years, with solution stability of 6 months at -80°C and 1 month at -20°C . For unlabeled T0070907, vendor guidance similarly indicates ≥2-year stability at -20°C . The deuterium label may confer marginally improved resistance to oxidative degradation at the pyridine ring, though this is a class-level inference rather than a compound-specific validated claim.

Stability Storage Deuterium Isotope Effect

Analytical Tracer Utility: Remote Deuterium Label Enables Non-Radioactive Metabolic Tracking

T0070907-d4 is positioned as a dual-use compound: in addition to serving as an internal standard, it can function as a stable isotope-labeled tracer for investigating cellular uptake, subcellular distribution, and PPARγ target engagement without the regulatory and safety burdens of radiolabeling (e.g., 14C or 3H). The four deuterium atoms are located on the pyridine ring, which is not a primary site of metabolism for this chemotype, minimizing the risk of deuterium loss via metabolic exchange or bond cleavage . In contrast, deuterated tracers with labels at benzylic positions or α to heteroatoms are prone to H/D exchange under physiological conditions, compromising traceability [1].

Tracer Studies Metabolism PPARγ

High-Value Application Scenarios for 2-Chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide (T0070907-d4)


Quantitative Bioanalysis of T0070907 in Pharmacokinetic and ADME Studies

T0070907-d4 is the definitive internal standard for LC-MS/MS quantification of T0070907 in plasma, tissue homogenates, and cell lysates. Its +4 Da mass shift ensures baseline resolution from the analyte, while its identical chemical properties correct for extraction recovery, matrix effects, and ionization variability . Procurement of T0070907-d4 is essential for generating regulatory-compliant pharmacokinetic data in preclinical development programs involving PPARγ modulation [1].

Cellular Uptake and Target Engagement Tracer Studies

As a non-radioactive, stable isotope-labeled tracer, T0070907-d4 can be incubated with cells or administered in vivo to track compound distribution and PPARγ target occupancy using LC-MS. The remote placement of deuterium on the pyridine ring ensures that the label is not lost during metabolism, preserving the mass tag throughout the experiment . This approach is cost-effective compared to custom 14C synthesis and avoids the specialized facilities required for radioactive work [1].

Mechanistic Studies of PPARγ Antagonism and Covalent Modification

T0070907-d4 retains the full covalent antagonist activity of the parent compound (IC50 1 nM), enabling its use in detailed biochemical and structural studies of PPARγ. Researchers can employ the deuterated compound in competition binding assays, X-ray crystallography (where deuterium does not alter electron density), and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe ligand-induced conformational changes in PPARγ without interference from the label . This ensures that experimental observations accurately reflect the behavior of the unlabeled pharmacophore [1].

Method Development and Validation for PPARγ Antagonist Bioanalysis

Analytical laboratories developing validated LC-MS/MS methods for T0070907 can utilize T0070907-d4 as a stable isotope-labeled internal standard to meet FDA and EMA bioanalytical method validation guidelines. The high isotopic purity (99.78%) and consistent lot-to-lot quality of commercially sourced T0070907-d4 reduce method variability and facilitate successful method transfer across instruments and sites . This is critical for supporting multi-center clinical trials or collaborative research programs involving PPARγ-targeting agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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